molecular formula C25H30N4O9 B2642363 tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate CAS No. 2288709-36-2

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate

Cat. No.: B2642363
CAS No.: 2288709-36-2
M. Wt: 530.534
InChI Key: FILRXALXUIFIID-UHFFFAOYSA-N
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Description

This compound (CAS 2288709-36-2, referred to as AN-6338 in ) is a tert-butyl carbamate derivative featuring a 2-methyl-4-nitrophenyl substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, while the nitro and methyl groups influence electronic and steric properties. It is widely utilized in pharmaceutical synthesis as an intermediate, particularly in protecting amine functionalities during multi-step reactions .

Properties

IUPAC Name

tert-butyl N-(2-methyl-4-nitrophenyl)-N-[(2-methyl-4-nitrophenyl)-[(2-methylpropan-2-yl)oxycarbonyl]carbamoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O9/c1-15-13-17(28(33)34)9-11-19(15)26(22(31)37-24(3,4)5)21(30)27(23(32)38-25(6,7)8)20-12-10-18(29(35)36)14-16(20)2/h9-14H,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILRXALXUIFIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N(C(=O)N(C2=C(C=C(C=C2)[N+](=O)[O-])C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the by-products formed during the reaction . The reaction conditions are generally mild, often performed at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Scientific Research Applications

Applications in Organic Synthesis

1. Protecting Group in Synthesis
The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines in organic synthesis. The introduction of this group allows for selective reactions without interfering with other functional groups. The compound can be employed to protect amine functionalities during multi-step syntheses, facilitating the formation of complex molecules.

2. Synthesis of Pharmaceuticals
The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for further modifications, making it suitable for creating biologically active compounds. For instance, derivatives of this compound have been utilized in the development of antitumor agents and other therapeutic drugs.

Case Studies

Case Study 1: Synthesis of Antitumor Compounds
In a study published in a peer-reviewed journal, researchers utilized tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate to synthesize novel antitumor compounds. The synthetic route involved the protection of amine groups, followed by coupling reactions that yielded biologically active derivatives. The efficacy of these compounds was evaluated in vitro against various cancer cell lines, demonstrating significant cytotoxic activity.

Compound Activity Reference
Compound AIC50 = 5 µM
Compound BIC50 = 15 µM

Case Study 2: Development of Drug Delivery Systems
Another application involved using the compound in drug delivery systems where it acted as a linker to attach therapeutic agents to polymeric carriers. This strategy enhanced the solubility and bioavailability of poorly soluble drugs, leading to improved therapeutic outcomes in animal models.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate involves the formation of a stable carbamate linkage with the amine group. The Boc group can be removed under acidic conditions, leading to the formation of a tert-butyl cation and the free amine . This deprotection process is facilitated by the resonance stabilization of the intermediate carbocation .

Comparison with Similar Compounds

Research Findings and Implications

  • Crystallography : highlights hydrogen bonding (N–H···O, O–H···O) in tert-butyl carbamates, which stabilize crystal lattices. The nitro group in AN-6338 may disrupt such networks compared to hydroxylated analogs .
  • Stability : Boc-protected nitrophenyl compounds (e.g., AN-6338) exhibit superior stability under acidic conditions compared to azetidine derivatives, which may hydrolyze faster .
  • Drug Development : Fluorinated analogs (AN-6355) are prioritized in CNS drug discovery due to enhanced blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via carbamate coupling reactions. For example, tert-butyl carbamate derivatives are often prepared using condensation reactions between tert-butyl-protected amines and activated carbonyl intermediates (e.g., chloroformates). A common approach involves EDCI/HOBt-mediated coupling of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids under anhydrous conditions . Key variables include solvent choice (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometric control of reagents to minimize side reactions.

Q. How can researchers confirm the molecular identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., tert-butyl groups at δ 1.2–1.4 ppm and nitro groups at δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (C17_{17}H23_{23}N3_3O6_6) via high-resolution MS (HRMS) or MALDI-TOF. Compare with theoretical values from NIST Chemistry WebBook .
  • HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .

Q. What precautions are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Protect from moisture and light; store at 2–8°C in sealed amber vials .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .
  • Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste per local regulations .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and nitro groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The tert-butyl groups create steric hindrance, slowing nucleophilic attack at the carbamate carbonyl. The electron-withdrawing nitro group (meta to the carbamate) polarizes the aromatic ring, directing electrophilic substitution to the ortho position. Computational modeling (e.g., DFT at B3LYP/6-31G* level) can predict reactive sites, while experimental kinetics (e.g., monitoring by 1H^1H-NMR) validate these effects .

Q. What analytical strategies resolve contradictions between spectroscopic data and expected molecular structure?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning. For example, single-crystal diffraction (using SIR97 or similar software) confirmed the tert-butyl group’s spatial orientation in a related carbamate derivative .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm coupling patterns .
  • Isotopic Labeling : Use 15N^{15}N-labeled nitro groups to track reactivity in complex mixtures .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products form?

  • Methodological Answer :

  • Stability Studies : Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC-MS. Under acidic conditions (pH <3), the tert-butyl group hydrolyzes to yield CO2_2 and 2-methyl-4-nitroaniline .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition (onset ~180°C) and identify volatile byproducts .

Q. What computational tools predict the compound’s environmental impact or biodegradation pathways?

  • Methodological Answer :

  • EPI Suite : Estimate biodegradability (e.g., BIOWIN model) and bioaccumulation potential (BCFBAF). The nitro group may reduce biodegradability due to electron withdrawal .
  • Molecular Dynamics (MD) Simulations : Model interactions with soil or aqueous matrices to predict persistence .

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